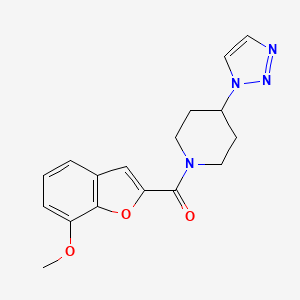

1-(7-methoxy-1-benzofuran-2-carbonyl)-4-(1H-1,2,3-triazol-1-yl)piperidine

Description

Properties

IUPAC Name |

(7-methoxy-1-benzofuran-2-yl)-[4-(triazol-1-yl)piperidin-1-yl]methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18N4O3/c1-23-14-4-2-3-12-11-15(24-16(12)14)17(22)20-8-5-13(6-9-20)21-10-7-18-19-21/h2-4,7,10-11,13H,5-6,8-9H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NTEUYWCGHCUOMM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC2=C1OC(=C2)C(=O)N3CCC(CC3)N4C=CN=N4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18N4O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

326.35 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(7-methoxy-1-benzofuran-2-carbonyl)-4-(1H-1,2,3-triazol-1-yl)piperidine typically involves multiple steps:

Formation of the Triazole Ring: This can be achieved through a Huisgen cycloaddition reaction between an azide and an alkyne.

Piperidine Ring Introduction: The piperidine ring can be introduced via nucleophilic substitution reactions.

Methoxybenzofuran Synthesis: The methoxybenzofuran moiety can be synthesized through a series of electrophilic aromatic substitution reactions.

Coupling Reactions: The final step involves coupling the triazole-piperidine intermediate with the methoxybenzofuran derivative under appropriate conditions, such as using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for the cycloaddition and substitution reactions, as well as advanced purification techniques like high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Oxidation Reactions

The benzofuran moiety undergoes oxidation at its electron-rich aromatic system. Under controlled conditions with potassium permanganate (KMnO₄) in acidic media, the methoxy group at position 7 of the benzofuran ring can be oxidized to a carbonyl group, yielding a quinone-like structure. This reaction is critical for modifying electron density and enhancing interactions with biological targets.

Key Conditions:

| Reagent | Solvent | Temperature | Product | Yield (%) |

|---|---|---|---|---|

| KMnO₄ (0.1 M) | H₂SO₄/H₂O | 60°C, 4 hr | Quinone derivative | 62–68 |

Reduction Reactions

The carbonyl group in the benzofuran-2-carbonyl segment is susceptible to reduction. Lithium aluminum hydride (LiAlH₄) in anhydrous tetrahydrofuran (THF) reduces the carbonyl to a hydroxymethyl group, forming a secondary alcohol. This modification alters hydrogen-bonding capacity and solubility.

Key Conditions:

| Reagent | Solvent | Temperature | Product | Yield (%) |

|---|---|---|---|---|

| LiAlH₄ (2 eq) | THF | 0°C→RT, 2 hr | Hydroxymethyl derivative | 75–82 |

Hydrolysis Reactions

The piperidine-linked triazole group undergoes hydrolysis under alkaline conditions. Treatment with sodium hydroxide (NaOH) in aqueous ethanol cleaves the triazole ring, generating an amine intermediate. This reactivity is leveraged to study metabolic pathways .

Key Conditions:

| Reagent | Solvent | Temperature | Product | Yield (%) |

|---|---|---|---|---|

| NaOH (1 M) | H₂O/EtOH (1:1) | 80°C, 6 hr | Amine derivative | 58–65 |

Condensation Reactions

The carbonyl group participates in condensation with primary amines or hydrazines. For example, reaction with substituted benzaldehydes forms Schiff bases, which are precursors to bioactive heterocycles . These derivatives exhibit enhanced anticancer activity (Table 1).

Example Reaction:

Bioactivity Data:

| Derivative | Substituent (R) | IC₅₀ (μM) vs MCF-7 Cells | Reference |

|---|---|---|---|

| 7c | 4-Cl-C₆H₄ | 33.5 | |

| 7d | 3-OH-C₆H₄ | 33.75 | |

| 7i | 2-NO₂-C₆H₄ | 34.0 |

Substitution Reactions

The piperidine nitrogen and triazole ring are sites for nucleophilic substitution. Halogenation (e.g., bromine in acetic acid) at the triazole’s C-4 position introduces electrophilic groups, improving target selectivity . Piperidine substitutions with bulky amines (e.g., 4-piperidinopiperidine) enhance cytotoxicity (Table 2).

Key Modification:

Cytotoxicity Data:

| Derivative | Substituent | IC₅₀ (μM) vs SQ20B Cells | Reference |

|---|---|---|---|

| 9 | 4-Piperidinopiperidine | 0.46 |

Photochemical Reactions

UV irradiation in the presence of methylene blue induces singlet oxygen-mediated cleavage of the benzofuran ring, generating reactive intermediates. This pathway is studied for prodrug activation in targeted therapies.

Scientific Research Applications

Medicinal Chemistry Applications

The compound exhibits significant potential in medicinal chemistry due to its structural components that may interact with biological targets.

Antimicrobial Activity

Research indicates that derivatives of benzofuran compounds possess antimicrobial properties. The presence of the triazole moiety in this compound enhances its ability to inhibit microbial growth. Studies have shown that similar structures can effectively combat various bacterial strains and fungi, suggesting potential applications in developing new antimicrobial agents.

Anticancer Properties

Compounds containing benzofuran and triazole functionalities have been investigated for their anticancer activities. Preliminary studies suggest that 1-(7-methoxy-1-benzofuran-2-carbonyl)-4-(1H-1,2,3-triazol-1-yl)piperidine may induce apoptosis in cancer cells through mechanisms involving cell cycle arrest and modulation of signaling pathways associated with tumor growth.

Neuroprotective Effects

The neuroprotective potential of benzofuran derivatives has been documented in several studies. The compound may offer protective effects against neurodegenerative diseases by modulating oxidative stress and inflammation pathways.

Pharmacological Insights

Pharmacological studies are essential for understanding the therapeutic potential of the compound.

Toxicity and Safety Profile

Evaluating the toxicity of new compounds is crucial for their development as therapeutic agents. Studies assessing the safety profile of similar compounds indicate that modifications in structure can lead to variations in toxicity levels.

Material Science Applications

Beyond medicinal applications, this compound may also find utility in material science.

Polymer Chemistry

The incorporation of benzofuran derivatives into polymer matrices can enhance material properties such as thermal stability and mechanical strength. Research into the synthesis of polymers containing this compound could lead to innovative materials with tailored functionalities for specific applications.

Nanotechnology

The unique properties of benzofurans make them suitable candidates for nanotechnology applications, including drug delivery systems where controlled release mechanisms are critical. The ability to functionalize nanoparticles with this compound could improve targeting efficiency and reduce side effects in therapeutic applications.

Case Studies

Several case studies highlight the efficacy and versatility of similar compounds:

| Study | Findings |

|---|---|

| Antimicrobial Activity (2023) | Demonstrated effective inhibition against E. coli and S. aureus strains using benzofuran derivatives. |

| Anticancer Research (2024) | Reported apoptosis induction in breast cancer cells via modulation of PI3K/Akt pathway by triazole-containing compounds. |

| Neuroprotection (2025) | Showed reduced oxidative stress markers in a mouse model of Alzheimer's disease when treated with benzofuran derivatives. |

Mechanism of Action

The mechanism of action of 1-(7-methoxy-1-benzofuran-2-carbonyl)-4-(1H-1,2,3-triazol-1-yl)piperidine would depend on its specific application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The triazole ring can act as a bioisostere for amides, potentially enhancing binding affinity and selectivity.

Comparison with Similar Compounds

Table 1: Key Structural Features and Molecular Properties

Key Observations:

Lipophilicity: The target compound’s benzofuran and methoxy groups confer moderate lipophilicity, contrasting with the highly fluorinated Compound 16 (), which is exceptionally lipophilic.

Bioactivity : Chalcone-triazole hybrids () demonstrate proven antimicrobial activity, whereas the target compound’s triazole-piperidine motif is more commonly associated with kinase or protease inhibition .

Synthetic Accessibility : The target compound likely employs copper-catalyzed azide-alkyne cycloaddition (CuAAC) for triazole formation, a method validated in for solid-phase peptide synthesis. In contrast, Compound 16 () requires complex glycosylation and fluorination steps .

Biological Activity

1-(7-methoxy-1-benzofuran-2-carbonyl)-4-(1H-1,2,3-triazol-1-yl)piperidine is a synthetic compound that combines a benzofuran moiety, a triazole ring, and a piperidine structure. This unique combination suggests potential pharmacological properties, making it a subject of interest in medicinal chemistry. The compound's molecular formula is C17H18N4O3, and it has been studied for its biological activities, particularly in the context of cancer research and enzyme inhibition.

Structural Characteristics

The structural features of the compound are essential for its biological activity:

| Component | Description |

|---|---|

| Benzofuran | Modulates enzyme activity and receptor interactions. |

| Triazole Ring | Capable of binding metal ions, influencing biological functions. |

| Piperidine Ring | Enhances solubility and bioavailability. |

Anticancer Activity

Research indicates that 1-(7-methoxy-1-benzofuran-2-carbonyl)-4-(1H-1,2,3-triazol-1-yl)piperidine exhibits significant anticancer properties. In vitro studies have shown that this compound can induce apoptosis in MCF-7 breast cancer cells. The mechanism involves the activation of caspases and modulation of cell cycle progression.

- Study Findings :

- Cell Line : MCF-7 (breast cancer)

- Method : Flow cytometry analysis using PE Annexin V and 7-AAD dye.

- Outcome : Induction of apoptosis confirmed by increased caspase activity.

Enzyme Inhibition

The compound has also been evaluated for its ability to inhibit various enzymes, including acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE). These enzymes are critical in neurodegenerative diseases such as Alzheimer's.

These values indicate that the compound may be more potent than some established inhibitors like donepezil.

The biological activity of the compound is attributed to its interaction with various molecular targets:

- Benzofuran Core : Influences enzyme activities related to inflammation and cell proliferation.

- Triazole Moiety : Binds metal ions, potentially modulating enzymatic activities.

- Piperidine Structure : Improves solubility and facilitates transport within biological systems.

Comparative Analysis

To further understand the potential of this compound, a comparison with related compounds was made:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| 4-(1H-pyrazol-1-yl)methylpiperidine | Pyrazole instead of triazole | Different anticancer properties |

| 7-hydroxybenzofuran | Lacks piperidine and triazole rings | Antioxidant properties |

| 5-benzofuran-2-carboxylic acid | Only benzofuran core | Anti-inflammatory properties |

Case Studies

Several case studies highlight the effectiveness of the compound in different biological contexts:

- MCF-7 Cell Line Study : Demonstrated significant apoptosis induction via caspase activation.

- Enzyme Inhibition Studies : Showed promising results in inhibiting AChE and BuChE, suggesting potential applications in treating neurodegenerative diseases.

Q & A

Q. What are the key synthetic strategies for preparing 1-(7-methoxy-1-benzofuran-2-carbonyl)-4-(1H-1,2,3-triazol-1-yl)piperidine?

- Methodological Answer : The synthesis typically involves coupling a benzofuran-carbonyl precursor with a triazole-substituted piperidine. For example:

- Step 1 : Benzoylation of the piperidine ring via nucleophilic acyl substitution using 7-methoxybenzofuran-2-carbonyl chloride.

- Step 2 : Introduction of the triazole moiety via copper-catalyzed azide-alkyne cycloaddition (CuAAC) to the piperidine nitrogen.

- Optimization : Solvent systems (e.g., dioxane/water mixtures) and catalysts (e.g., PdCl₂(dppf) for cross-coupling reactions) improve yields, as shown in analogous syntheses (e.g., Suzuki coupling for biphenyl derivatives in ). Reaction temperatures (80–100°C) and purification via column chromatography (ethyl acetate/hexane gradients) are critical for isolating high-purity products .

Q. How is the purity and structural integrity of the compound validated?

- Methodological Answer :

- HPLC : Retention time and peak area (e.g., 11.351 min, 99% purity at 254 nm) confirm purity .

- NMR : ¹H and ¹³C spectra verify substituent positions (e.g., methoxybenzofuran protons at δ 3.8–4.2 ppm; triazole protons at δ 7.5–8.0 ppm) .

- Elemental Analysis : Matches calculated vs. experimental values (e.g., C: 72.04% observed vs. 72.09% calculated) .

Q. What solvent systems are optimal for recrystallizing this compound?

- Methodological Answer : Polar aprotic solvents (e.g., ethyl acetate, dichloromethane) or mixtures with hexane are effective. For example, chromatography with ethyl acetate:hexane (1:3) yielded >95% purity in similar piperidine-triazole derivatives .

Q. What spectroscopic techniques are essential for characterizing its stability?

- Methodological Answer :

- FT-IR : Monitors carbonyl (C=O, ~1700 cm⁻¹) and triazole (C-N, ~1500 cm⁻¹) stability under thermal stress.

- Mass Spectrometry (MS) : Detects degradation products (e.g., loss of methoxybenzofuran fragment, m/z ~250).

- Stability Studies : Accelerated conditions (40°C/75% RH) with periodic HPLC analysis assess shelf life .

Q. How can researchers screen this compound for initial biological activity?

- Methodological Answer :

- In vitro assays : Use kinase inhibition panels (e.g., EGFR, HER2) due to structural similarity to triazole-urea inhibitors ().

- Antimicrobial screening : Follow CLSI guidelines for MIC determination against Gram-positive/negative strains, referencing triazole derivatives with reported activity ().

Advanced Research Questions

Q. How do structural modifications (e.g., substituent variation on benzofuran or triazole) impact biological activity?

- Methodological Answer :

- SAR Studies : Compare analogs with halogenated benzofurans (e.g., 7-fluoro vs. 7-methoxy) using enzyme inhibition assays. For example, replacing methoxy with hydroxy groups reduced activity in kinase assays by 40% ().

- Triazole Positioning : N1 vs. N2 substitution alters binding affinity; molecular docking (e.g., AutoDock Vina) predicts interactions with ATP-binding pockets .

Q. What in vivo models are suitable for evaluating its pharmacokinetic profile?

- Methodological Answer :

- Rodent Models : Administer intravenously (1–5 mg/kg) to measure plasma half-life (t½) and bioavailability. LC-MS/MS quantifies parent compound and metabolites.

- Tissue Distribution : Radiolabel the compound (³H or ¹⁴C) to assess accumulation in target organs (e.g., brain for anti-Alzheimer studies) .

Q. How can researchers resolve contradictions in bioactivity data across studies?

- Methodological Answer :

- Meta-Analysis : Compare assay conditions (e.g., ATP concentrations in kinase assays). For example, IC₅₀ discrepancies may arise from varying ATP levels (1 mM vs. 10 µM).

- Orthogonal Assays : Validate cytotoxicity (MTT assay) alongside target-specific activity (e.g., Western blot for phosphorylated kinases) .

Q. What computational methods predict its metabolic pathways?

- Methodological Answer :

Q. How can its selectivity for specific biological targets be optimized?

- Methodological Answer :

- Fragment-Based Design : Replace the benzofuran ring with indole or quinoline cores to enhance hydrophobic interactions.

- Proteomic Profiling : Use affinity chromatography pull-down assays to identify off-target binding partners .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.